molecular formula C22H31ClN4O4 B12375404 Thalidomide-NH-C9-NH2 hydrochloride

Thalidomide-NH-C9-NH2 hydrochloride

Cat. No.: B12375404
M. Wt: 451.0 g/mol
InChI Key: NCVSGGBARHERSU-UHFFFAOYSA-N
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Description

Thalidomide-NH-C9-NH2 hydrochloride is a derivative of Thalidomide, specifically designed as a cereblon ligand. This compound is used in the recruitment of CRBN protein and can be connected to a ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) . It is primarily used for research purposes, particularly in the field of targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-C9-NH2 hydrochloride involves the modification of Thalidomide to introduce a cereblon-binding moiety. The process typically includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-C9-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Thalidomide-NH-C9-NH2 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of PROTACs, which are used to target and degrade specific proteins.

    Biology: Employed in studies involving protein degradation and the role of cereblon in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where targeted protein degradation is beneficial.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-NH-C9-NH2 hydrochloride exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-C9-NH2 hydrochloride is unique due to its specific linker length and cereblon-binding moiety, which provide distinct binding properties and efficacy in forming PROTACs. This uniqueness makes it particularly valuable in research focused on targeted protein degradation .

Properties

Molecular Formula

C22H31ClN4O4

Molecular Weight

451.0 g/mol

IUPAC Name

4-(9-aminononylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C22H30N4O4.ClH/c23-13-6-4-2-1-3-5-7-14-24-16-10-8-9-15-19(16)22(30)26(21(15)29)17-11-12-18(27)25-20(17)28;/h8-10,17,24H,1-7,11-14,23H2,(H,25,27,28);1H

InChI Key

NCVSGGBARHERSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCN.Cl

Origin of Product

United States

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